molecular formula C12H19Cl2FN2 B15319459 (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride

(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride

Cat. No.: B15319459
M. Wt: 281.19 g/mol
InChI Key: LQFFFWLZEVHCAS-XRIOVQLTSA-N
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Description

(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the piperazine derivative.

    Methylation: The final step involves the methylation of the piperazine ring using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 2-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(2-chlorophenyl)methyl]-2-methylpiperazinedihydrochloride
  • (2S)-1-[(2-bromophenyl)methyl]-2-methylpiperazinedihydrochloride
  • (2S)-1-[(2-iodophenyl)methyl]-2-methylpiperazinedihydrochloride

Uniqueness

The presence of the fluorophenyl group in (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

IUPAC Name

(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C12H17FN2.2ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

LQFFFWLZEVHCAS-XRIOVQLTSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=CC=CC=C2F.Cl.Cl

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2F.Cl.Cl

Origin of Product

United States

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